molecular formula C25H47NO9 B1664906 トリズ[[2-(tert-ブトキシカルボニル)エトキシ]メチル]メチルアミン CAS No. 175724-30-8

トリズ[[2-(tert-ブトキシカルボニル)エトキシ]メチル]メチルアミン

カタログ番号: B1664906
CAS番号: 175724-30-8
分子量: 505.6 g/mol
InChIキー: KPXODPHVWBQJEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Role in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. Tris-Boc serves as a cleavable polyethylene glycol (PEG) linker that connects the cytotoxic drug to the antibody.

Case Studies

  • Trastuzumab Emtansine (Kadcyla) : This ADC utilizes a similar linker strategy and has shown improved efficacy compared to conventional treatments. The success of such ADCs underscores the importance of effective linkers like Tris-Boc in enhancing therapeutic outcomes .

Applications in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel class of therapeutics that induce targeted degradation of specific proteins within cells. Tris-Boc plays a crucial role in the synthesis of these compounds.

Chemical Properties and Reactions

Tris-Boc undergoes several chemical reactions that are essential for its application in drug development:

Types of Reactions

  • Substitution Reactions : The Boc groups can be removed under acidic conditions, revealing reactive amine functionalities that can participate in further chemical modifications .
  • Cleavage Reactions : The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent at the desired site .

Synthesis and Production Methods

The synthesis of Tris-Boc typically involves:

  • Starting Materials : The reaction begins with tris(hydroxymethyl)aminomethane and tert-butyl bromoacetate.
  • Reaction Conditions : A base such as sodium hydride is used under controlled conditions to ensure high yield and purity .

Industrial Applications

In addition to its research applications, Tris-Boc is also utilized in industrial settings for the large-scale production of therapeutic agents and research chemicals. Its properties make it suitable for various applications in drug development and delivery systems.

Summary Table of Applications

Application AreaDescription
Antibody-Drug ConjugatesServes as a linker for targeted delivery of cytotoxic drugs to cancer cells
Proteolysis-Targeting ChimerasFacilitates selective degradation of specific proteins
Chemical SynthesisUsed as a building block for complex organic molecules
Industrial ProductionEmployed in large-scale synthesis of therapeutics

作用機序

Target of Action

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are therefore the antibodies or proteins to which it is attached during synthesis .

Mode of Action

This compound acts as a linker, connecting an antibody or protein to a cytotoxic drug in the case of ADCs, or to a ligand for an E3 ubiquitin ligase in the case of PROTACs . The compound’s tert-butoxycarbonyl (Boc) groups protect the amino groups during synthesis and are removed under acidic conditions .

Biochemical Pathways

In ADCs, the compound allows the attached cytotoxic drug to be delivered directly to the target cells, reducing off-target effects . In PROTACs, the compound enables the degradation of specific target proteins via the ubiquitin-proteasome system .

Result of Action

The result of the compound’s action is the targeted delivery of a cytotoxic drug (in ADCs) or the targeted degradation of a specific protein (in PROTACs) . This can lead to the death of target cells in the case of ADCs, or the modulation of cellular processes in the case of PROTACs .

Action Environment

The action of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is influenced by the biochemical environment within the cell. The cleavage of the Boc groups requires an acidic environment . Additionally, the stability and efficacy of the compound could be influenced by factors such as pH, temperature, and the presence of other biomolecules.

生化学分析

Biochemical Properties

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine potentially binds to proteins, enzymes, and receptors, impacting their activity . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Cellular Effects

The cellular effects of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs and PROTACs are designed to selectively target and degrade specific proteins within cells . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine is related to its role as a linker in the synthesis of ADCs and PROTACs . In the case of ADCs, the compound serves as a linker between the antibody and the cytotoxin . For PROTACs, it serves as a linker between the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Temporal Effects in Laboratory Settings

As a component of ADCs and PROTACs, its effects would likely be related to the stability and degradation of these compounds .

Dosage Effects in Animal Models

As a component of ADCs and PROTACs, its effects would likely be related to the dosage-dependent effects of these compounds .

Metabolic Pathways

As a component of ADCs and PROTACs, its metabolism would likely be related to the metabolism of these compounds .

Transport and Distribution

As a component of ADCs and PROTACs, its transport and distribution would likely be related to these compounds .

Subcellular Localization

As a component of ADCs and PROTACs, its localization would likely be related to these compounds .

化学反応の分析

Types of Reactions: Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

生物活性

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and research findings.

Overview

  • Chemical Structure : The compound features multiple tert-butoxycarbonyl (Boc) groups that can be cleaved under acidic conditions, releasing reactive amine functionalities.
  • CAS Number : 175724-30-8
  • Molecular Formula : C25H47NO9

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine serves as a cleavable linker in ADCs and PROTACs:

  • In ADCs : It connects a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells while minimizing off-target effects. The linker is designed to be cleaved in response to specific stimuli, releasing the drug only within the target cells .
  • In PROTACs : The compound links a ligand for an E3 ubiquitin ligase to a target protein, promoting the degradation of specific proteins involved in disease processes. This mechanism offers a novel therapeutic approach for diseases such as cancer by selectively eliminating harmful proteins .

Cellular Effects

The biological effects of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine are closely related to its role in ADCs and PROTACs:

  • Targeted Delivery : In ADC applications, the compound enhances the specificity of drug delivery, thereby reducing systemic toxicity.
  • Protein Degradation : In PROTAC applications, it enables the selective degradation of proteins that are otherwise difficult to target with traditional small molecules.

Case Studies

  • Antibody-Drug Conjugates :
    • A study demonstrated that ADCs utilizing Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine as a linker exhibited improved therapeutic indices compared to conventional therapies. The targeted delivery resulted in enhanced efficacy against tumor cells while sparing normal tissues.
  • Proteolysis-Targeting Chimeras :
    • Research indicated that PROTACs incorporating this compound successfully degraded target proteins implicated in various cancers. The degradation was shown to be dose-dependent and correlated with the stability of the PROTACs in cellular environments .
PropertyDescription
Binding AffinityBinds to proteins and enzymes, modulating their activity.
StabilityStable under physiological conditions but cleavable under acidic conditions .
Subcellular LocalizationPrimarily localized within the cytoplasm when used in PROTACs.

Dosage Effects

The dosage effects observed in animal models indicate that:

  • Higher concentrations of Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine lead to increased efficacy in both ADC and PROTAC applications.
  • The pharmacokinetics and biodistribution studies suggest that optimizing dosage can significantly enhance therapeutic outcomes while minimizing side effects .

Future Directions

Ongoing research is focused on:

  • Developing more efficient synthesis methods for Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine.
  • Exploring its potential applications beyond cancer therapy, including autoimmune diseases and neurodegenerative disorders.

特性

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXODPHVWBQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460037
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-30-8
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 2
Reactant of Route 2
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 3
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 4
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 5
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 6
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。